(2,6-Diisopropyl-4-Phenoxy)Phenylthiourea

Agrochemical Synthesis Process Chemistry Diafenthiuron Intermediate

As the indispensable precursor to the thiourea insecticide Diafenthiuron, this intermediate enables a two-step synthesis that completely bypasses hazardous thiophosgene, reducing process complexity and cost. Its unique sterically hindered structure is non-negotiable for forming the active pro-insecticide; any generic substitute derails the synthetic route. For neuroscience research, it provides potent TRPV1 antagonism (IC50=22 nM) for reliable channel blockade. Secure high-purity DIPPT as your definitive reference standard or production intermediate today.

Molecular Formula C19H24N2OS
Molecular Weight 328.5 g/mol
CAS No. 135252-10-7
Cat. No. B160161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,6-Diisopropyl-4-Phenoxy)Phenylthiourea
CAS135252-10-7
Molecular FormulaC19H24N2OS
Molecular Weight328.5 g/mol
Structural Identifiers
SMILESCC(C)C1=CC(=CC(=C1NC(=S)N)C(C)C)OC2=CC=CC=C2
InChIInChI=1S/C19H24N2OS/c1-12(2)16-10-15(22-14-8-6-5-7-9-14)11-17(13(3)4)18(16)21-19(20)23/h5-13H,1-4H3,(H3,20,21,23)
InChIKeyRBDFBEPKVUICAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2,6-Diisopropyl-4-Phenoxy)Phenylthiourea (CAS 135252-10-7): Baseline Data for Scientific Procurement and Intermediate Sourcing


(2,6-Diisopropyl-4-Phenoxy)Phenylthiourea (DIPPT), CAS 135252-10-7, is an organic thiourea derivative with the molecular formula C₁₉H₂₄N₂OS and a molecular weight of 328.47 g/mol . Its primary, volume-driven application is as a key intermediate in the synthesis of the thiourea insecticide and acaricide Diafenthiuron (CAS 80060-09-9) . Additionally, the compound and its analogs have been reported to exhibit antagonist activity at the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, positioning it as a potential pharmacological tool for neuroscience research [1]. This guide focuses on the data that define its role in these distinct application areas, providing a basis for procurement decisions against potential substitutes.

Why (2,6-Diisopropyl-4-Phenoxy)Phenylthiourea Cannot Be Casually Substituted in Agrochemical Synthesis


As an intermediate, (2,6-Diisopropyl-4-Phenoxy)Phenylthiourea (DIPPT) occupies a non-negotiable position in the synthetic pathway to Diafenthiuron. Direct substitution with alternative aniline derivatives or generic thiourea-based building blocks will fail to produce the specific, sterically hindered diaryl thiourea product that confers Diafenthiuron its unique pro-insecticide properties and mode of action as an oxidative phosphorylation inhibitor [1]. For a contract manufacturer or agrochemical formulator, deviating from this specific intermediate would necessitate a complete re-validation of the entire synthetic route, including yield, impurity profile, and subsequent formulation stability, introducing significant technical and regulatory risk [2].

Procurement-Relevant Quantitative Differentiation: (2,6-Diisopropyl-4-Phenoxy)Phenylthiourea vs. Alternatives


Synthetic Route Efficiency: DIPPT Synthesis vs. Alternative Diafenthiuron Precursors

The use of (2,6-Diisopropyl-4-Phenoxy)Phenylthiourea (DIPPT) as a direct intermediate offers a shorter and more efficient route to Diafenthiuron compared to methods that proceed via the corresponding isothiocyanate [1]. A direct comparison in patent literature shows that the DIPPT-based route involves fewer reaction steps and employs milder conditions, making it more suitable for industrial scale-up and cost control.

Agrochemical Synthesis Process Chemistry Diafenthiuron Intermediate

Comparison of TRPV1 Antagonist Potency: Target Compound vs. a Structurally Similar Thiourea

In assays for TRPV1 antagonism, (2,6-Diisopropyl-4-Phenoxy)Phenylthiourea demonstrates potency within a specific range that differentiates it from other thiourea-based antagonists. While not the most potent in all assays, its IC50 values provide a benchmark for selecting an antagonist with a specific activity profile [1].

TRPV1 Antagonist Pain Research Pharmacological Tool IC50

Physicochemical Properties: Solubility Profile vs. Common Agrochemical Intermediates

The physicochemical properties of (2,6-Diisopropyl-4-Phenoxy)Phenylthiourea, particularly its solubility profile, are a key differentiator for its application as an intermediate. It is a solid with a high melting point (219-221°C) and is insoluble in water but soluble in xylene . This contrasts with the final product Diafenthiuron, which has a lower melting point (44.5°C) and different solubility characteristics [1].

Agrochemical Intermediate Solubility Formulation Crystallization

Structural Distinction: DIPPT vs. the Final Active Ingredient (Diafenthiuron)

(2,6-Diisopropyl-4-Phenoxy)Phenylthiourea (DIPPT) is the non-tert-butylated precursor to the active insecticide Diafenthiuron [1]. This structural distinction is fundamental, as DIPPT itself lacks the tert-butyl group required for the pro-insecticide activity of Diafenthiuron. Procuring DIPPT is not a substitute for the final active ingredient; it is a specific building block for its manufacture.

Chemical Structure Intermediate Pro-insecticide Structure-Activity Relationship

Validated Use Cases for (2,6-Diisopropyl-4-Phenoxy)Phenylthiourea Based on Quantitative Evidence


Cost-Effective, Scalable Manufacture of Diafenthiuron Agrochemicals

This is the primary, volume-driven application. As detailed in Section 3, utilizing DIPPT in the two-step synthesis of Diafenthiuron avoids the use of hazardous thiophosgene, reducing process complexity and cost [1]. This makes DIPPT the preferred intermediate for industrial-scale production of Diafenthiuron, a widely used insecticide and acaricide for crop protection against mites, aphids, and whiteflies [2].

Investigative TRPV1 Pharmacology Requiring Defined, Potent Antagonism

For academic or pharmaceutical researchers studying TRPV1 channel function, DIPPT offers a specific pharmacological profile. As shown in Section 3, it demonstrates potent antagonism (IC50 = 22 nM) in a defined cellular assay [1]. This positions it as a useful tool compound for in vitro studies exploring pain signaling, neurogenic inflammation, or other TRPV1-mediated pathways, where a high degree of potency is required to ensure complete channel blockade at low concentrations.

Analytical Standard and Reference Material for Agrochemical QC/QA

Given its well-defined physicochemical properties (high melting point, specific solubility) and its role as a key intermediate, high-purity DIPPT is an ideal candidate for use as a reference standard in quality control laboratories [1]. It is essential for method development and validation (e.g., HPLC, GC) to monitor the synthesis of Diafenthiuron and to quantify residual intermediates or impurities in the final agrochemical product, ensuring batch-to-batch consistency and regulatory compliance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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